Furfuryl benzoate
Overview
Description
Furfuryl benzoate (chemical formula: C₁₂H₁₀O₃) is a compound that combines the furan ring with a benzoate group. It is also known by other names, including 2-Furylmethyl benzoate and benzoate de 2-furylméthyle . This organic ester exhibits interesting properties and finds applications in various fields.
Molecular Structure Analysis
The molecular structure of furfuryl benzoate consists of a furan ring (furfuryl group) attached to a benzene ring (benzoate group). The ester linkage connects these two moieties. The three-dimensional representation of furfuryl benzoate reveals its compact and planar structure .
Scientific Research Applications
Pyrolysis Mechanisms:
- Furfuryl benzoate undergoes a complex pyrolysis process, leading to the formation of methylenecyclobutenone and benzoic acid. This process involves [3 + 3] rearrangements and a hydrogen α-elimination step (J. Mora et al., 2019).
Formation of New Compounds via Photo-oxygenation:
- Sensitized photo-oxygenation of furfuryl benzoate results in new Baeyer—Villiger rearrangement products. This finding is significant in the study of furans and the elucidation of complex organic reaction mechanisms (Y. Kuo, Kae-Shyang Shih, & Shu-Mei Lee, 1988).
Synthesis and Antimicrobial Activity:
- Research has been conducted on the synthesis of compounds such as mono-furfuryl fumarate and their antimicrobial activities, indicating potential applications as food preservatives. These compounds show more effectiveness than common preservatives like sodium benzoate (Ning Zheng-xiang, 2005).
Synthesis of Regio-isomeric Compounds:
- Furfuryl benzoate has been used in the synthesis of various regio-isomeric compounds like naphthofurans and benzodifurans, showcasing its versatility in complex organic synthesis (K. Park & Jinsuk Jeong, 2005).
Role in Energy Metabolism:
- The acaricidal mechanism of certain derivatives of furfuryl benzoate is linked to disrupting energy metabolism in specific pests. This opens up possibilities for its use in pest control and agricultural applications (Lixia Li et al., 2022).
Catalysis and Biomass Conversion:
- Furfuryl benzoate derivatives have been studied in catalytic processes for the conversion of biomass-derived chemicals, highlighting its role in sustainable chemistry and biobased economy (Eyas Mahmoud et al., 2015).
properties
IUPAC Name |
furan-2-ylmethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUZXJBNSJHTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290518 | |
Record name | Furfuryl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furfuryl benzoate | |
CAS RN |
34171-46-5 | |
Record name | NSC69095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfuryl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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